REACTION_CXSMILES
|
[CH2:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)[CH2:2][CH3:3].C([Li])CCC.CN([CH:17]=[O:18])C>CCOCC>[CH2:1]([C:4]1[O:5][C:6]([CH:17]=[O:18])=[CH:7][CH:8]=1)[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
13.04 g
|
Type
|
reactant
|
Smiles
|
C(CC)C=1OC=CC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to -60° C
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at -60° C. for 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The above mixture was quenched with 10 mL of saturated aqueous ammonium chloride
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
CUSTOM
|
Details
|
to form a clear aqueous layer
|
Type
|
WASH
|
Details
|
the organic layer was washed with water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
treated with a small amount of a charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield 13.95 g of a crude oil
|
Type
|
DISTILLATION
|
Details
|
The kughelrohr distillation of this oil (75°-105° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC=C(O1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 64.5% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |